4,R-ajmalicine N-oxide

Descripción general

Descripción

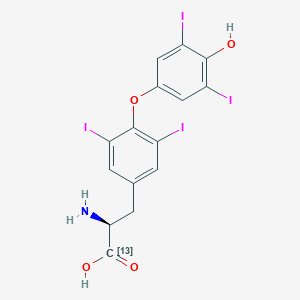

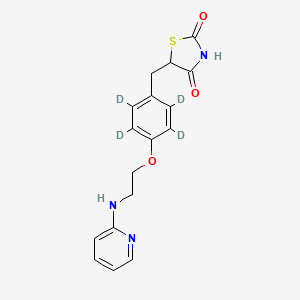

4,R-ajmalicine N-oxide is an alkaloid isolated from Catharanthus roseus .

Molecular Structure Analysis

The molecular formula of this compound is C21H24N2O4 . Its molecular weight is 368.4 g/mol . The compound has a complex structure with several stereocenters .Physical and Chemical Properties Analysis

This compound has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 368.17360725 g/mol . The topological polar surface area is 69.4 Ų . The compound has a heavy atom count of 27 .Aplicaciones Científicas De Investigación

Natural Isolation and Synthesis : Natural 4,R-akuammigine N-oxide and similar compounds have been isolated from species of Uncaria (Rubiaceae). Their stereochemistry was established from NMR spectra. Synthesis of these compounds, including 4,R-ajmalicine N-oxide, was achieved through peracid oxidation of the bases (Merlini, Nasini, & Phillipson, 1972).

Electrochemical Determination : A method for the electrochemical determination of ajmalicine using a glassy carbon electrode modified with gold nanoparticles was developed. This method showed good repeatability and reproducibility and was applied to determine ajmalicine in commercially available oral solutions (Mehmeti et al., 2016).

Real-Time Monitoring in Living Cells : A FRET-based tool was developed for real-time monitoring of ajmalicine in living cells. The tool, named FLIP-Ajn, was pH stable and ajmalicine specific, providing real-time measurement in various systems including bacteria, yeast, animal cell lines, and plant suspension cultures (Ambrin et al., 2019).

Relation to Oxygen Concentration : A study found a strong relation between the ajmalicine production rate and dissolved oxygen concentration in high-density cultures of Catharanthus roseus. This research could help in optimizing conditions for ajmalicine production in bioreactors (Schlatmann et al., 1995).

Drug Delivery Applications : Research on magnetic iron oxide nanoparticles for drug delivery indicates potential applications for compounds like ajmalicine. These nanoparticles can be used as carriers in the delivery of chemical drugs, offering a combination of hollow structures and response to external magnetic fields (Ziarani et al., 2019).

Synthesis for Camptothecin-like Skeleton : Ajmalicine was used as a starting material for the synthesis of a camptothecin-like skeleton, which is significant in the context of potential medical applications (Thomas, Zaparucha, & Husson, 2002).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Mecanismo De Acción

Target of Action

It is structurally related to ajmaline , a class Ia antiarrhythmic agent that acts by changing the shape and threshold of cardiac action potentials . Ajmaline produces potent sodium channel blocking effects , which suggests that 4,R-ajmalicine N-oxide may have similar targets.

Mode of Action

Based on its structural similarity to ajmaline, it can be hypothesized that it may interact with sodium channels, altering their function and thus affecting the electrical activity of the heart .

Biochemical Pathways

Ajmaline, a related compound, is known to affect the terpenoid indole alkaloid (tia) pathway . The STR gene encoding strictosidine synthase of the TIA pathway could be the regulatory gene of the ajmalicine biosynthesis .

Pharmacokinetics

Ajmaline, a structurally related compound, is known for its very short half-life, which makes it a useful drug for acute intravenous treatments . This suggests that this compound may have similar ADME properties.

Result of Action

Given its structural similarity to ajmaline, it may have potential effects on cardiac function, particularly in the context of arrhythmias .

Action Environment

It is known that the compound is derived from the herbs of catharanthus roseus , suggesting that its production and efficacy may be influenced by the growth conditions of this plant.

Propiedades

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPWCBNZAPJQDK-PBYQAJJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)